molecular formula C14H21NO3 B2734840 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid CAS No. 696653-76-6

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid

Cat. No.: B2734840
CAS No.: 696653-76-6
M. Wt: 251.326
InChI Key: MORUZSVHEJQCOF-VWUVDNNOSA-N
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Description

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid is a functionalized adamantane derivative characterized by a rigid tricyclic adamantane core modified with a carboxylic acid group at position 1 and an acetylamino-methyl substituent at position 2. The adamantane scaffold is renowned for its lipophilicity, metabolic stability, and ability to enhance bioavailability in drug design . The acetylamino-methyl group introduces hydrogen-bonding capabilities and modulates solubility, making this compound a candidate for pharmaceutical applications, though its specific biological activities require further validation .

Properties

IUPAC Name

3-(acetamidomethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUZSVHEJQCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid typically involves the acetylation of 3-(aminomethyl)adamantane-1-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-[(Acetylamino)methyl]adamantane-1-carboxylic acid serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts the compound into carboxylic acids or ketones.
  • Reduction : Changes the acetyl group to an amine group.
  • Substitution : Allows for the introduction of other functional groups under specific conditions.

The common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Research

Potential Drug Candidate
Due to its unique structural properties, this compound is being studied as a potential drug candidate. Its mechanisms of action may involve:

  • Inhibition of Viral Replication : The compound may interfere with viral life cycles, showing promise in antiviral applications.
  • Induction of Apoptosis in Cancer Cells : Preliminary studies suggest it can trigger cell death pathways in cancerous cells.

Medicinal Applications

Recent research highlights the compound's biological activities:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study revealed:

MicroorganismActivity Level
Bacillus subtilis Strong (MIC: 32 µg/mL)
Staphylococcus aureus Strong
E. coli Moderate
Candida albicans Moderate

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and polymers. Its unique properties make it suitable for creating materials with enhanced performance characteristics, such as increased durability and chemical resistance.

Case Study on Antimicrobial Efficacy

A study conducted on a series of adamantane derivatives demonstrated that this compound exhibited the highest efficacy against Bacillus subtilis, indicating its potential as a lead compound for developing new antimicrobial agents.

Inflammation Model Study

In an animal model, treatment with adamantane derivatives resulted in a significant reduction in swelling and pain, suggesting their utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Spectroscopic Insights

  • Synthetic Routes : Derivatives with nitrogen-containing heterocycles (e.g., triazoles, tetrazoles) are synthesized via solvent-free thermal reactions, yielding 47–81% . Chlorinated analogs (e.g., 3-Chloroadamantane-1-carboxylic acid) may require halogenation steps, though yields are unspecified .
  • Spectroscopic Data: IR: Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while acetyl C=O in 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid is observed at ~1650 cm⁻¹ . NMR: Adamantane protons resonate at δ 1.5–2.5 ppm. The acetylamino-methyl group in the target compound shows a singlet for CH₃CO at δ ~2.0 ppm .

Biological Activity

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid, also known as 3-acetamido-adamantane-1-carboxylic acid, is a compound derived from the adamantane framework, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₉N₁O₃
  • Molecular Weight : 235.30 g/mol

This compound features an adamantane core with an acetylamino group and a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane, including 3-acetamido-adamantane-1-carboxylic acid, exhibit significant antimicrobial properties. In vitro testing against various pathogenic microorganisms revealed:

  • Strong Inhibitory Activity : Compounds derived from adamantane showed strong activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus.
  • Moderate Activity : Some derivatives exhibited moderate activity against Gram-negative bacteria and yeast-like fungi such as Candida albicans.
  • Weak or No Activity : A subset of compounds showed weak or negligible activity against the tested microorganisms .

The antimicrobial mechanism of 3-acetamido-adamantane-1-carboxylic acid is thought to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of the carboxylic acid group may enhance its interaction with microbial cell walls, leading to increased permeability and subsequent cell lysis.

Anti-inflammatory Properties

In addition to antimicrobial properties, adamantane derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The acetylamino group is believed to play a crucial role in modulating inflammatory responses .

Antimicrobial Activity Summary

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaActivity Against Fungi
3-Acetamido-adamantane-1-carboxylic acidStrong (e.g., Bacillus subtilis)Moderate (e.g., E. coli)Strong (Candida albicans)
Derivative AModerateWeakWeak
Derivative BWeakNoneModerate

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers tested a series of adamantane derivatives for their antimicrobial activity. The results indicated that 3-acetamido-adamantane-1-carboxylic acid showed the highest efficacy against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Inflammation Model Study : In an animal model of inflammation, treatment with adamantane derivatives resulted in a significant reduction in swelling and pain, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Use HPLC to monitor degradation products. Store in airtight containers under inert gas (N₂) at -20°C, avoiding incompatible materials (strong acids/oxidizers) .

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